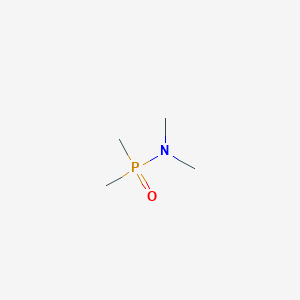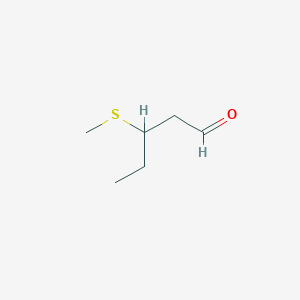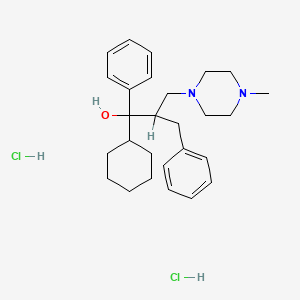![molecular formula C11H12O2S B14654753 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester CAS No. 51953-89-0](/img/structure/B14654753.png)
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester is an organic compound with a complex structure that includes a propenoic acid backbone and a methylthio phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activities that are not observed in its analogs.
Propiedades
Número CAS |
51953-89-0 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
methyl 3-(4-methylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)8-5-9-3-6-10(14-2)7-4-9/h3-8H,1-2H3 |
Clave InChI |
HMJUVXXBPJIJET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


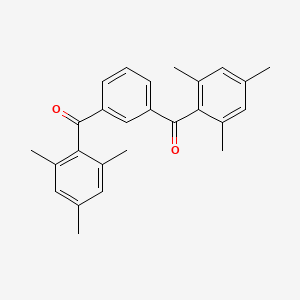
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)
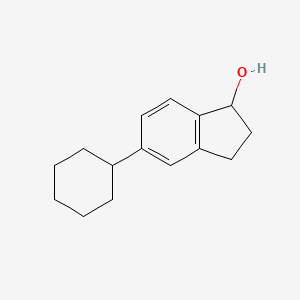
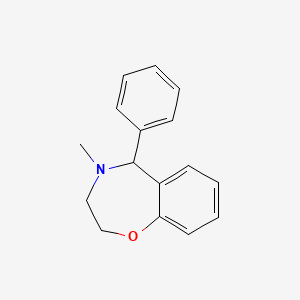
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)


